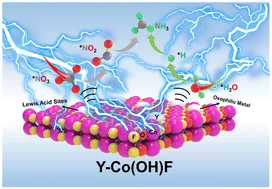Yttrium atomically incorporated into Co(OH)F nanowires enables efficient electrochemical reduction of nitrate to ammonia†
Chemical Communications Pub Date: 2023-10-28 DOI: 10.1039/D3CC03293K
Abstract
A new kind of electrocatalyst consisting of yttrium-doped Co(OH)F (Y–Co(OH)F) nanowires was synthesized by one hydrothermal method for nitrate electroreduction to ammonia. It was demonstrated that the rare earth element Y, as an oxophilic metal, can be approximated as Lewis acid sites enhancing nitrate adsorption on the catalyst surface. Therefore, the Y–Co(OH)F exhibits excellent nitrate reduction performance, reaching an optimal ammonia production rate of 0.2149 mmol h−1 cm−2 and ammonia faradaic efficiency of 91.81%.


Recommended Literature
- [1] Selectfluor-mediated construction of 3-arylselenenyl and 3,4-bisarylselenenyl spiro[4.5]trienones via cascade annulation of N-phenylpropiolamides with diselenides†
- [2] ortho-Dichlorobenzene as a pore modifier for PEMFC catalyst electrodes and dense Nafion membranes with one porous surface
- [3] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [4] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [5] Controlling the assembly and spin transport of tetrathiafulvalene carboxylate coated iron oxide nanoparticles†
- [6] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [7] Design and construction of Ni3−xCoxO4 nanorods grown on Ni foam for tuning synthetic natural gas heating values
- [8] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [9] A sustainable viscosity-sensitive isoliquiritigenin-based molecular sensor for liquid food safety inspection†
- [10] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications

Journal Name:Chemical Communications
Research Products
-
CAS no.: 1718-53-2
-
CAS no.: 14674-74-9
-
CAS no.: 101713-87-5









